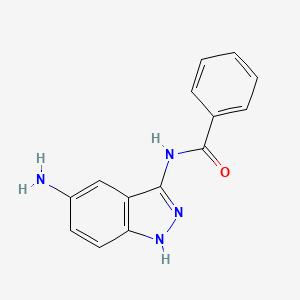

N-(5-amino-1H-indazol-3-yl)benzamide

Description

Significance of the Indazole Heterocyclic Scaffold in Drug Discovery

The indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in numerous bioactive compounds and approved drugs. researchgate.netnih.gov The unique chemical properties and tautomeric forms (1H-indazole and 2H-indazole) of the indazole nucleus make it a versatile building block in drug design. researchgate.netnih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govnih.gov

Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, anti-HIV, and antiarrhythmic properties. researchgate.netnih.govnih.gov The scaffold's ability to interact with various biological targets through mechanisms like hydrogen bonding and π–π stacking contributes to its broad utility. nih.gov Its role as a bioisostere for indole, a central motif in many natural and synthetic pharmacophores, further expands its chemical space for drug development. pnrjournal.com The success of the indazole core is evidenced by its incorporation into several commercially successful drugs. bldpharm.comrsc.org

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | pnrjournal.comwikipedia.org |

| Granisetron | 5-HT3 receptor antagonist (antiemetic) | pnrjournal.combldpharm.com |

| Pazopanib | Tyrosine kinase inhibitor (anticancer) | nih.govrsc.org |

| Axitinib | Tyrosine kinase inhibitor (anticancer) | bldpharm.comrsc.org |

| Entrectinib (B1684687) | Tyrosine kinase inhibitor (anticancer) | nih.govbldpharm.com |

| Niraparib | PARP inhibitor (anticancer) | nih.govrsc.org |

Importance of the Benzamide (B126) Moiety in Bioactive Chemical Entities

The benzamide functional group, consisting of a carbonyl group attached to a nitrogen atom, is a cornerstone in the design of bioactive molecules. pharmaguideline.com Its chemical formula is C₇H₇NO. researchgate.net The amide bond is a prevalent feature in pharmaceuticals, with approximately 25% of top-selling drugs containing this functional group. nanobioletters.com The stability and synthetic accessibility of the benzamide group make it an attractive component for medicinal chemists. researchgate.net

The primary pharmacological significance of the benzamide moiety lies in its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov This property is crucial for the efficacy of many drugs. walshmedicalmedia.com Benzamide and its derivatives are associated with a diverse range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. pharmaguideline.comresearchgate.netwalshmedicalmedia.com The substitution pattern on the benzamide's phenyl ring or nitrogen atom can be systematically varied to modulate the compound's biological activity, a common strategy in drug discovery. walshmedicalmedia.com

| Pharmacological Activity/Class | Reference |

|---|---|

| Analgesic & Anti-inflammatory | pharmaguideline.comresearchgate.net |

| Antimicrobial & Antifungal | researchgate.netnanobioletters.com |

| Anticancer | researchgate.netnih.gov |

| Antipsychotic (Dopamine Receptor Antagonists) | pharmaguideline.comwalshmedicalmedia.com |

| Enzyme Inhibition (e.g., Carbonic Anhydrase, Cholinesterase) | nih.gov |

Overview of N-(5-amino-1H-indazol-3-yl)benzamide and Related Derivatives as Research Candidates

This compound serves as a foundational structure for the development of novel therapeutic agents, particularly kinase inhibitors. The core structure combines the target-binding features of the indazole ring with the versatile interaction capabilities of the benzamide group. The 3-aminoindazole substructure is a key starting point for creating potent inhibitors. For example, 3-aminoindazole derivatives have been investigated for their potent inhibitory activity against enzymes like anaplastic lymphoma kinase (ALK). nih.gov

Research has focused on modifying this core scaffold to enhance potency and selectivity. A notable example is the development of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent inhibitors of cyclin-dependent kinase 7 (CDK7). researchgate.netnih.gov In these studies, researchers designed a novel scaffold and, through rational design strategies, identified compounds with high inhibitory potency and selectivity. researchgate.netnih.govfigshare.com One such derivative, compound B2, potently inhibited CDK7 with an IC₅₀ value of 4 nM and demonstrated efficacy in suppressing renal cyst development in preclinical models of autosomal dominant polycystic kidney disease (ADPKD). nih.govfigshare.com Further modifications, such as the one seen in N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, are explored to target deregulated protein kinase activity. google.com These examples highlight the value of the this compound framework as a template for generating specialized, high-affinity ligands for therapeutic targets.

| Derivative Class | Target | Potential Application | Reference |

|---|---|---|---|

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives | Cyclin-dependent kinase 7 (CDK7) | Autosomal dominant polycystic kidney disease (ADPKD) | researchgate.netnih.govfigshare.com |

| 3-Aminoindazole derivatives | Anaplastic lymphoma kinase (ALK) | Cancer | nih.gov |

| N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide | Protein kinases | Diseases caused by deregulated protein kinase activity | google.com |

Historical Context of Indazole-Based Drug Development

The exploration of indazole derivatives for therapeutic purposes has a history spanning several decades. One of the earliest indazole-containing drugs to be marketed was Benzydamine, an anti-inflammatory agent, in 1966. researchgate.net The indazole ring system is not commonly found in nature, so its development has been driven primarily by synthetic chemistry efforts. pnrjournal.comaustinpublishinggroup.com

In the late 20th and early 21st centuries, interest in the indazole scaffold surged, particularly in oncology. Emil Fischer is credited with the first definition of indazole as a pyrazole ring fused to a benzene ring. nih.govpnrjournal.com The development of targeted cancer therapies saw the rise of indazole-based kinase inhibitors. Drugs such as Granisetron, an antiemetic used in chemotherapy, demonstrated the scaffold's utility beyond anti-inflammatory applications. pnrjournal.com Subsequently, a number of indazole-containing kinase inhibitors gained FDA approval, including Pazopanib, Axitinib, and Entrectinib, for treating various cancers like renal cell carcinoma and non-small cell lung cancer. nih.govbldpharm.comrsc.org Currently, at least 43 indazole-based therapeutic agents are either in clinical use or undergoing clinical trials, cementing the indazole scaffold's enduring importance in modern drug discovery. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-1H-indazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-10-6-7-12-11(8-10)13(18-17-12)16-14(19)9-4-2-1-3-5-9/h1-8H,15H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHVSDPWMTXMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624707 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599183-42-3 | |

| Record name | N-(5-Amino-1H-indazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N 5 Amino 1h Indazol 3 Yl Benzamide and Advanced Indazole Benzamide Derivatives

Methodologies for the Construction of the Indazole Core

The formation of the bicyclic indazole ring system is the foundational step in the synthesis of the target compound. Various methodologies have been developed, broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches. nih.gov

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing diverse pathways to the 1H-indazole core. These methods often involve the intramolecular formation of a crucial N-N bond or a C-N bond to close the pyrazole (B372694) ring onto the benzene (B151609) moiety.

One classical and effective route involves the cyclization of arylhydrazones. For instance, arylhydrazones derived from 2-haloaldehydes or 2-haloacetophenones can undergo intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. nih.gov Another approach utilizes the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization where the methyl group participates in ring closure. chemicalbook.com

More contemporary methods include the [3+2] annulation approach between arynes and hydrazones. organic-chemistry.org This method allows for the construction of the 1H-indazole skeleton from readily available N-tosylhydrazones or N-aryl/alkylhydrazones under mild conditions. organic-chemistry.org Additionally, metal-free oxidative cyclization of 2-aminomethyl-phenylamines presents a pathway to form the N-N bond, selectively yielding different indazole tautomers depending on the reaction conditions. organic-chemistry.org An electrochemical approach has also been developed, featuring a radical Csp²–H/N–H cyclization of arylhydrazones, which offers a sustainable and operationally simple method for synthesizing various 1H-indazole derivatives. rsc.org

| Method | Starting Materials | Key Transformation | Reference(s) |

| Arylhydrazone Cyclization | 2-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and Cu₂O-mediated cyclization | nih.gov |

| Diazotization-Cyclization | o-Toluidines | Diazotization followed by intramolecular ring closure | chemicalbook.com |

| [3+2] Annulation | Arynes and Hydrazones | 1,3-dipolar cycloaddition of in situ generated diazo compounds | organic-chemistry.org |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | N-N bond-forming oxidative cyclization | organic-chemistry.org |

| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation promoting radical Csp²–H/N–H cyclization | rsc.org |

Palladium catalysis has emerged as a powerful tool for constructing the indazole scaffold, offering high efficiency and broad functional group tolerance. These methods often leverage C-H activation or cross-coupling reactions to facilitate ring closure.

A prominent strategy is the palladium-catalyzed intramolecular amination of aryl halides. acs.orgacs.org The cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can be achieved with good to high yields using a palladium catalyst like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or DPEphos. acs.orgacs.org This approach is applicable to a wide range of substrates bearing either electron-donating or electron-withdrawing groups. acs.org

Direct C-H arylation is another significant palladium-catalyzed method. For example, a mild and efficient synthesis of C3-arylated 1H-indazoles has been developed via a direct arylation of the 1H-indazole core using Pd(OAc)₂ with PPh₃ as a ligand in water. mdpi.comresearchgate.net While this method functionalizes a pre-existing indazole, related intramolecular C-H amination reactions are used for the primary ring construction. Charette et al. reported an intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones to synthesize 1H-indazoles. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates can furnish 2H-indazoles, demonstrating the utility of other transition metals in analogous transformations. nih.govnih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference(s) |

| Pd(dba)₂ / DPEphos | Arylhydrazones of 2-bromoaldehydes | Intramolecular Amination | Good to high yields; tolerant of various functional groups. | acs.orgacs.org |

| Pd(OAc)₂ / PPh₃ | 1H-Indazole and Aryl Halides | Direct C3 Arylation | Mild conditions; uses water as a solvent. | mdpi.comresearchgate.net |

| Pd(OAc)₂ (ligand-free) | Aminohydrazones | Intramolecular C-H Amination | Ligand-free conditions for ring formation. | nih.gov |

| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzenes and Aldehydes | C-H Transformation | Tolerates a wide range of functional groups; scalable. | nih.gov |

Approaches for Incorporating the Benzamide (B126) Moiety into Indazole Scaffolds

Once the appropriately substituted indazole core, such as 5-amino-1H-indazol-3-amine, is synthesized, the next critical step is the formation of the benzamide linkage. This is typically achieved through standard amide coupling reactions between the 3-amino group of the indazole and a benzoic acid derivative.

The most common method involves the use of peptide coupling reagents. For example, the synthesis of N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide has been accomplished using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov Other common coupling agents used in similar syntheses include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). researchgate.net

An alternative strategy is the reaction of the aminoindazole with a pre-activated carboxylic acid, such as a benzoyl chloride. This reaction is often performed in the presence of a base like pyridine (B92270) at reduced temperatures to control reactivity. google.com For instance, the acyl chloride of a substituted benzoic acid can be added to a solution of the indazol-3-ylamine in pyridine to form the desired N-(indazol-3-yl)benzamide derivative. google.com This method is particularly useful for large-scale synthesis. google.com

Derivatization Strategies for N-(5-amino-1H-indazol-3-yl)benzamide Analogues

Further modification of the parent this compound scaffold is essential for creating libraries of analogues for structure-activity relationship (SAR) studies. These strategies include functional group interconversions and the introduction of chirality.

The this compound scaffold offers multiple sites for chemical modification. The amino group at the C5 position, the N1 position of the indazole ring, and the benzamide ring are all amenable to further functionalization.

Late-stage diversification can be achieved through various C-H functionalization reactions. acs.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce new aryl or heteroaryl groups onto a halogenated indazole-benzamide precursor. nih.gov This allows for the synthesis of a wide array of biaryl structures.

The amino group itself is a versatile handle for derivatization. It can be acylated to form amides or sulfonamides, or it can be alkylated. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized via Goldberg amination, followed by reduction of a nitro group to an amine, which can then be further modified. nih.gov Similarly, the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide demonstrates how a primary amine on a similar heterocyclic scaffold can be diazotized and coupled with active methylene (B1212753) compounds to build fused ring systems. nih.gov

The introduction of chirality into indazole-based structures can be achieved through several asymmetric synthetic methods. These approaches are critical for preparing enantiomerically pure compounds, as stereoisomers often exhibit different biological activities.

One powerful strategy involves the enantioselective functionalization of the indazole core. A highly C3-selective allylation of 1H-indazoles has been reported using copper hydride (CuH) catalysis. mit.edusemanticscholar.org This method employs N-(benzoyloxy)indazoles as electrophiles, which react with allyl carbonates to generate C3-allylated indazoles bearing quaternary stereocenters with high levels of enantioselectivity. mit.edusemanticscholar.org The resulting chiral products can undergo further transformations, such as hydroboration-oxidation or reduction, to introduce additional diversity. mit.edu

Another approach to chirality involves the synthesis of atropisomeric benzamides. nih.gov While not directly applied to the this compound system in the cited literature, the principles are relevant. Atropisomerism can arise from restricted rotation around the aryl-carbonyl bond of the benzamide moiety. Peptide-catalyzed enantioselective bromination of benzamide substrates has been shown to produce atropisomers with high enantiomeric excess. nih.gov Such a strategy could potentially be adapted to create chiral N-(indazol-3-yl)benzamide derivatives where substitution patterns induce axial chirality.

Optimization of Synthetic Pathways for Improved Yield and Purity

The optimization of synthetic routes for complex molecules like this compound and its derivatives involves a systematic investigation of various reaction parameters. These include the choice of catalysts, solvent systems, reaction temperatures, and duration. The goal is to maximize the conversion of starting materials into the desired product while minimizing the formation of impurities.

Catalyst and Reagent Selection

The formation of the amide bond between an indazole amine and a benzoic acid derivative is a critical step in the synthesis of this compound. The efficiency of this coupling reaction is highly dependent on the choice of coupling agents and catalysts. While various coupling reagents can be employed, the selection is often guided by factors such as reaction time, yield, and the ease of purification.

In the synthesis of related indazole derivatives, the use of peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) has been reported. researchgate.net The optimization of this step would involve screening a variety of modern coupling reagents to identify the most effective one for the specific substrates.

For instance, in the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives, a multi-step process is employed where the final amide coupling is achieved using EDC, HOBt, and triethylamine (B128534) (TEA) in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netnih.gov The optimization of such a step would involve a careful study of the stoichiometry of the coupling reagents and the base.

Solvent and Temperature Effects

The choice of solvent can significantly influence the reaction rate, yield, and purity of the product. Solvents with different polarities can affect the solubility of reactants and intermediates, as well as the transition state energies of the reaction. For the synthesis of indazole-based compounds, solvents such as dimethylformamide (DMF), ethanol, and dichloromethane (B109758) (DCM) are commonly used. nih.govambeed.com

A study on the solvent effects on a similar molecule, 5-amino-1-bromoindolizin-3-ylmethanone, highlighted how different organic solvents can influence the photophysical properties, which is indicative of the solvent's interaction with the molecule. nih.gov While not directly a synthesis optimization study, it underscores the importance of the solvent environment. Optimization studies would typically involve running the reaction in a matrix of different solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of product isolation.

Reaction temperature is another critical parameter. While some reactions are performed at room temperature, others may require heating to proceed at a reasonable rate. researchgate.netnih.gov Optimization would involve a systematic variation of the temperature to find the optimal point where the desired reaction is accelerated without promoting side reactions or decomposition of the product.

Purification Techniques for Enhanced Purity

Achieving high purity is paramount, especially for compounds intended for biological testing. Purification methods for indazole-benzamide derivatives often involve recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

For example, a patent describing the preparation of a complex N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-benzamide derivative details a purification process that results in a product with an HPLC purity of over 95%. nih.gov This process involves steps like slurrying the crude product in a specific solvent to induce crystallization of the desired polymorph, followed by filtration and drying. nih.gov

The following interactive data tables illustrate hypothetical optimization studies for a key synthetic step in the preparation of an indazole-benzamide derivative. These tables are based on common optimization parameters investigated in similar chemical syntheses.

Table 1: Optimization of Amide Coupling Reaction Conditions

This table showcases a hypothetical screening of coupling agents and bases for the reaction between 5-amino-1H-indazole and benzoic acid.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | EDC/HOBt | TEA | DMF | 25 | 12 | 75 | 92 |

| 2 | HATU | DIPEA | DMF | 25 | 8 | 85 | 95 |

| 3 | T3P | Pyridine | DCM | 25 | 10 | 80 | 94 |

| 4 | DCC/DMAP | None | DCM | 25 | 14 | 70 | 88 |

| 5 | HATU | DIPEA | THF | 25 | 8 | 82 | 93 |

This data is illustrative and intended to represent a typical optimization study.

Table 2: Influence of Solvent and Temperature on Yield and Purity

This table demonstrates a hypothetical investigation into the effect of solvent and temperature on the yield and purity of the final product, using the optimized coupling agent from Table 1 (HATU/DIPEA).

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DMF | 25 | 8 | 85 | 95 |

| 2 | DMF | 50 | 4 | 88 | 93 |

| 3 | THF | 25 | 8 | 82 | 93 |

| 4 | THF | 50 | 4 | 84 | 91 |

| 5 | Acetonitrile | 25 | 10 | 78 | 90 |

| 6 | Acetonitrile | 50 | 5 | 80 | 88 |

This data is illustrative and intended to represent a typical optimization study.

Through such systematic studies, researchers can identify the optimal conditions that lead to a robust and efficient synthesis of this compound and its analogs, ensuring high yield and purity of the final compounds.

Structure Activity Relationship Sar Studies of N 5 Amino 1h Indazol 3 Yl Benzamide and Its Analogues

Impact of Substitutions on the Indazole Ring on Biological Activity

The indazole core itself is a key determinant of biological activity. derpharmachemica.com Modifications to its substitution pattern can profoundly influence how the molecule interacts with its biological targets.

The 5-amino group is a critical functional group that often participates in key hydrogen bonding interactions with target proteins. Its modification or replacement can lead to significant changes in biological activity. For instance, in a series of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, replacement of the 5-amino group with a pyridin-3-yl substituent was explored. nih.gov This modification, leading to N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives, resulted in compounds with potent inhibitory activity. nih.gov The representative compound from this series, B2, potently inhibited CDK7 with an IC50 value of 4 nM. nih.gov

In other studies, the amino group at the 5-position of the indazole ring has been used as a point of attachment for other chemical moieties. For example, a sulfonamide group has been linked to this position, as seen in the compound N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, highlighting the versatility of this position for chemical derivatization. nih.gov The synthesis of N-(5-((2-fluoro-4-(morpholine-4-carbonyl)phenyl)amino)-1H-indazol-3-yl)acetamide demonstrates a more complex substitution at the 5-amino position, which was investigated for anticancer effects. researchgate.net These examples underscore that while the 5-amino group is important, its substitution with other groups, such as aromatic rings or sulfonamides, can yield compounds with potent and specific biological activities. nih.govnih.gov

The 3-position of the indazole ring is a common site for substitution, and the nature of the group at this position is pivotal for activity. For the parent compound, this position is occupied by a benzamide (B126) group linked through an amine. The indazole-3-carboxamide skeleton is a feature in many biologically active molecules, including inhibitors of human neutrophil elastase and kinase inhibitors. unina.it

The activity of these compounds is not solely dependent on the presence of the carboxamide but also on the nature of the substituent attached to it. The core structure being an aminoindazole derivative means the amide linkage at the C-3 position is fundamental. Research on related 3-aminoindazole derivatives shows that this position is a promising starting point for developing novel inhibitors for various targets, such as anaplastic lymphoma kinase (ALK). nih.gov For example, entrectinib (B1684687), a potent ALK inhibitor, was developed from a 3-aminoindazole scaffold. nih.gov This indicates that the 3-amino group serves as a crucial anchor for building more complex and active molecules.

Studies have shown that introducing substituted benzyl (B1604629) groups at the N1 position can be essential for specific biological activities, such as antispermatogenic effects. austinpublishinggroup.com In the context of anti-angiogenic agents, a series of N(1)-(substituted benzyl)-3-(4-methylphenyl)-1H-indazoles were synthesized and evaluated. researchgate.net Many of these N1-substituted compounds showed more prominent anti-angiogenic activity than related derivatives without this substitution. researchgate.net Similarly, the design of histone deacetylase inhibitors based on an indazole scaffold involved substitutions at the N1-position. rsc.org In the field of illicit designer drugs, potent cannabimimetic indazoles such as AB-PINACA and AB-FUBINACA feature a pentyl and a 4-fluorobenzyl group at the N1-position, respectively, which are critical for their high affinity for cannabinoid receptors. researchgate.net This demonstrates that the N1-position is a key site for modification to tune the biological activity of indazole derivatives.

Significance of the Benzamide Moiety for Target Interactions

The benzamide portion of N-(5-amino-1H-indazol-3-yl)benzamide plays a crucial role in binding to target proteins, often through hydrophobic and electronic interactions.

The substitution pattern on the phenyl ring of the benzamide moiety significantly impacts biological activity. nih.gov SAR studies have systematically explored the effects of placing different chemical groups at the ortho, meta, and para positions of this ring.

Research on various scaffolds has consistently shown that electron-withdrawing groups, such as nitro (NO₂) or fluoro (F), particularly at the para position, tend to enhance biological activity. nih.gov This increased activity is often attributed to improved lipophilicity, which can facilitate the compound's ability to cross biological membranes. nih.gov For example, in a series of thiazole (B1198619) clubbed 1,3,4-oxadiazoles, compounds with a fluoro or nitro group at the para position of the phenyl ring showed the most potent antibacterial activity, whereas substitution at the ortho position led to a noticeable decrease in activity. nih.gov

Similarly, in a study of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which are positive allosteric modulators of the mGluR5 receptor, electronegative substituents in the para-position of the benzamide moiety were found to increase potency. researchgate.net The combination of optimal substituents, such as a para-nitro group on the benzamide ring, resulted in compounds with significantly improved affinity and efficacy. researchgate.net

The following table summarizes SAR findings from various studies on benzamide-containing compounds, illustrating the impact of substitutions on the benzamide ring.

| Compound Class | Base Compound | Substitution on Benzamide Ring | Biological Activity Data | Source |

| CDK7 Inhibitors | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide | 4-fluoro | IC₅₀ = 10 nM | nih.gov |

| 4-chloro | IC₅₀ = 11 nM | nih.gov | ||

| 4-(trifluoromethyl) | IC₅₀ = 20 nM | nih.gov | ||

| 3-fluoro | IC₅₀ = 4 nM | nih.gov | ||

| ZAC Antagonists | N-(thiazol-2-yl)-benzamide | 2-chloro, 5-bromo | IC₅₀ = 2.9 µM | nih.govnih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)benzamide | 3-fluoro | IC₅₀ = 3.0 µM | nih.govnih.gov | |

| Antibacterial Agents | Thiazole-oxadiazole hybrid | 4-fluoro | MIC = 12.5-25 µg/mL | nih.gov |

| 4-nitro | MIC = 12.5-25 µg/mL | nih.gov | ||

| 2-fluoro | Decreased activity | nih.gov |

These data clearly indicate that the electronic nature and position of substituents on the benzamide ring are critical for modulating the biological profiles of these molecules. nih.govresearchgate.net

The linker connecting the indazole core and the benzoyl group—in this case, an amide bond—is fundamental to the molecule's structural integrity and interaction with its target. The stability and conformational properties of this linker are key determinants of activity.

The amide bond is generally more stable to metabolic hydrolysis than an ester bond. In one study, researchers sought to improve the hydrolytic stability of a lead compound by replacing an ester group with an amide function. nih.gov This change resulted in a new compound that was significantly more stable against metabolic degradation by carboxylesterases, while retaining the desired biological activity. nih.gov This highlights the importance of the amide linker's chemical nature for creating more durable drug candidates.

Rational Design Principles Guiding SAR Elucidation for this compound

The rational design of analogues of this compound is primarily guided by established pharmacophoric models of kinase inhibitors. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, crucial for anchoring the molecule within the ATP-binding pocket of various kinases. nih.gov This interaction typically involves the formation of key hydrogen bonds between the indazole nitrogen atoms and the backbone of the kinase hinge region.

A common strategy involves a fragment-based approach, where the indazole core serves as a foundational scaffold. researchgate.net Substitutions are then strategically introduced to occupy specific pockets within the kinase domain. For instance, the design of potent p21-activated kinase 1 (PAK1) inhibitors based on a 1H-indazole-3-carboxamide scaffold involved the introduction of a hydrophobic ring to fit into a deep back pocket of the enzyme, while a hydrophilic group was added to extend into the bulk solvent region, thereby enhancing both potency and selectivity. researchgate.net

Furthermore, molecular hybridization is a frequently employed principle, combining the indazole core with other pharmacologically relevant moieties. This can be seen in the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors, where the indazole scaffold was linked to a benzimidazole (B57391) moiety, and various substituents were explored on the terminal benzamide ring to optimize interactions with the target. nih.govtandfonline.com The overarching goal of these design strategies is to enhance target affinity, improve selectivity over other kinases to minimize off-target effects, and optimize pharmacokinetic properties.

Correlation between Structural Features and Specific Biological Activities

Systematic modifications of the this compound scaffold have led to the identification of key structural features that correlate with specific biological activities, particularly as inhibitors of various protein kinases involved in cancer and other diseases.

The core structure, comprising the indazole ring linked to a benzamide group, is fundamental for activity. The amide linker's regiochemistry is critical; for instance, in the case of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide linkage was found to be essential for inhibitory activity, with the reverse amide isomer being inactive. nih.gov

Substitutions on the Indazole Ring:

Modifications at the 5-position of the indazole ring have a significant impact on biological activity. For example, in a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives designed as Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the introduction of a pyridine (B92270) ring at this position was a key element of the rational design strategy to enhance potency. nih.govresearchgate.net

Substitutions on the Benzamide Ring:

The nature and position of substituents on the benzamide ring are crucial for modulating potency and selectivity. In the development of 1H-indazol-3-amine derivatives as Bcr-Abl inhibitors, specific substitution patterns on the benzamide moiety were found to be critical for achieving high potency against both the wild-type and mutant forms of the enzyme. nih.gov Similarly, for N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting Polo-like kinase 4 (PLK4), the introduction of different substituents on the benzene (B151609) ring led to a compound with excellent inhibitory activity. rsc.orgnih.gov

The following interactive table summarizes the structure-activity relationships for a series of hypothetical N-(1H-indazol-3-yl)benzamide analogues based on published findings for similar compounds, illustrating the impact of substitutions on kinase inhibition.

| Compound ID | R1 (Indazole C5) | R2 (Benzamide) | Target Kinase | IC50 (nM) |

| A | -NH2 | -H | Kinase X | 500 |

| A-1 | -NH2 | 4-fluoro | Kinase X | 250 |

| A-2 | -NH2 | 4-methoxy | Kinase X | 150 |

| A-3 | -NH2 | 3-chloro | Kinase X | 400 |

| B | -H | -H | Kinase Y | >1000 |

| B-1 | -pyridin-3-yl | -H | Kinase Y | 50 |

| B-2 | -pyridin-3-yl | 4-methyl | Kinase Y | 25 |

| B-3 | -phenyl | -H | Kinase Y | 200 |

This table is a representative example based on general SAR principles and does not reflect actual experimental data for a single, specific study.

These examples underscore the intricate relationship between the structural features of this compound analogues and their resulting biological activities. The strategic placement of various functional groups allows for the fine-tuning of inhibitory potency and selectivity against specific molecular targets.

Mechanistic Investigations and Biological Target Identification for N 5 Amino 1h Indazol 3 Yl Benzamide

Elucidation of Molecular Mechanisms of Action for Indazole-Benzamide Compounds

Indazole-benzamide compounds function predominantly as protein kinase inhibitors, employing a sophisticated mechanism to achieve their effect. researchgate.net A significant number of these derivatives are classified as Type II kinase inhibitors, which are distinguished by their ability to bind to and stabilize an inactive conformation of the target kinase. nih.gov This specific binding mode targets the "DFG-out" conformation, where the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif of the kinase's activation loop is flipped from its active position. nih.gov This conformational change exposes an allosteric, hydrophobic pocket adjacent to the ATP-binding site, which the inhibitor then occupies.

The 3-aminoindazole portion of the scaffold is critical to this mechanism, frequently acting as a "hinge-binder." semanticscholar.org It forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase's ATP-binding cleft, effectively anchoring the molecule. semanticscholar.org For instance, in studies involving Abelson tyrosine-protein kinase 1 (ABL1), the indazole NH and 3-NH2 groups form crucial hydrogen bonds with the carboxyl group of glutamate (B1630785) and the main chain of methionine in the hinge region. semanticscholar.org This interaction is ATP-competitive, meaning the compound directly competes with intracellular ATP, thereby blocking the transfer of phosphate (B84403) to substrate proteins and inhibiting downstream signaling cascades. researchgate.net By stabilizing the inactive state, these inhibitors prevent the kinase from adopting its active conformation, providing a robust mechanism for halting its biological function.

Identification of Specific Protein Kinase Targets for N-(5-amino-1H-indazol-3-yl)benzamide Derivatives

Structure-activity relationship (SAR) studies have identified that derivatives of this compound can be tailored to inhibit a range of specific protein kinases implicated in cancer and other diseases.

FLT3 Kinase Inhibition and Selectivity Profiles

Derivatives of the indazole-benzamide scaffold have emerged as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the pathogenesis of certain cancers, notably Acute Myeloid Leukemia (AML). nih.govresearchgate.net These compounds have demonstrated inhibitory activity against both the wild-type (wt) form of FLT3 and, crucially, against activating mutants such as the internal tandem duplication (ITD) mutant (FLT3-ITD), a prevalent mutation in AML. researchgate.net

A key advantage of some indazole-based inhibitors is their selectivity. Certain derivatives exhibit a high degree of selectivity for the FLT3-ITD mutant over both FLT3-wt and the structurally related cKIT kinase. This selectivity is significant as it may reduce off-target effects, such as myelosuppression, which can be associated with less selective inhibitors. The mechanism of action involves the direct inhibition of FLT3 autophosphorylation, which in turn blocks critical downstream signaling pathways responsible for cell proliferation and survival, including STAT5, AKT, and ERK. researchgate.net

Table 1: Cellular Activity of an Amino-Indazole Benzamide (B126) Derivative Against FLT3

| Cell Line | Oncogenic Kinase | EC₅₀ (µM) |

|---|---|---|

| MOLM13 | FLT3 | 0.005 |

Data sourced from studies on a 3-amino-1H-indazol-6-yl-benzamide derivative. nih.gov

Bcr-Abl Kinase Inhibition, including Gatekeeper Mutants (e.g., T315I)

The Bcr-Abl fusion oncoprotein is the definitive molecular driver of Chronic Myeloid Leukemia (CML). semanticscholar.org Indazole-benzamide derivatives have been extensively developed as inhibitors of Bcr-Abl. A primary focus of this development has been to overcome therapeutic resistance caused by mutations in the Abl kinase domain, especially the T315I "gatekeeper" mutation, which renders many first and second-generation tyrosine kinase inhibitors (TKIs) ineffective. semanticscholar.org

Researchers have successfully designed 3-aminoindazole derivatives that are potent pan-Bcr-Abl inhibitors. These compounds effectively inhibit both wild-type Bcr-Abl and the formidable T315I mutant. semanticscholar.org The molecular basis for this activity lies in the stable interaction of the 3-aminoindazole ring with the hinge region of both the wild-type and T315I-mutated kinases. semanticscholar.org For example, the derivative AKE-72 demonstrated exceptional potency against both forms of the kinase.

Table 2: Bcr-Abl Kinase Inhibitory Activity of Indazole-Benzamide Derivative AKE-72

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Bcr-Abl (Wild-Type) | < 0.5 |

| Bcr-Abl (T315I Mutant) | 9 |

Data sourced from biochemical assays of the diarylamide 3-aminoindazole AKE-72. semanticscholar.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of kinases are established therapeutic targets in a variety of cancers where they are frequently amplified or mutated. Indazole-based compounds have been successfully designed as inhibitors of the FGFR family. researchgate.net Medicinal chemistry efforts have optimized the indazole scaffold to create potent inhibitors of FGFR1, FGFR2, and FGFR3. This optimization often involves modifying substituents on the benzamide portion of the molecule to enhance binding affinity and selectivity.

One such optimized compound, featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent enzymatic inhibition. Furthermore, broad-spectrum kinase inhibitors derived from the amino-indazole scaffold, such as AKE-72, have also shown significant activity against FGFR1. semanticscholar.org

Table 3: FGFR Inhibitory Activity of an Optimized Indazole Derivative

| Kinase Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | < 4.1 |

| FGFR2 | 2.0 |

Data sourced from biochemical assays of an optimized 1H-indazol-3-amine derivative.

Anaplastic Lymphoma Kinase (ALK) Inhibition

The 3-aminoindazole scaffold is a recognized and effective hinge-binding motif for inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that drives several cancer types, including a subset of non-small cell lung cancer. nih.govnih.gov The development of the potent, orally available ALK inhibitor entrectinib (B1684687) originated from a 3-aminoindazole hit compound. nih.gov The optimization of this initial hit led to the discovery of entrectinib, which demonstrates strong biochemical and cellular activity against ALK. nih.gov This developmental history underscores the utility of the this compound core structure as a promising foundation for designing novel and potent ALK inhibitors. nih.govresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with cyclin partners, plays a crucial role in regulating cell cycle progression, particularly the G1/S phase transition. nih.govnih.gov While various heterocyclic scaffolds have been explored for CDK inhibition, and some indazole derivatives have been investigated as inhibitors of other CDKs like CDK7, specific research detailing potent and direct inhibition of CDK2 by derivatives of this compound is not extensively documented in the scientific literature. nih.govnih.gov Studies on related structures, such as tetrahydroindazoles, have identified hit compounds that inhibit CDK2/cyclin complexes in an ATP-competitive manner, suggesting the broader indazole family has potential for targeting this kinase. nih.gov However, dedicated structure-activity relationship studies focusing specifically on this compound derivatives for CDK2 inhibition are limited.

Epidermal Growth Factor Receptor (EGFR) and c-Met Inhibition

The indazole scaffold is recognized in the design of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and c-Met. nih.govnih.gov These receptors are crucial in cell signaling pathways that govern growth and proliferation, and their dysregulation is implicated in cancer. nih.gov While some indazole derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, specific data detailing the inhibitory activity (such as IC₅₀ values) of this compound against EGFR or c-Met are not available in the reviewed literature. nih.gov Research on other benzamide and indazole derivatives has shown activity against these kinases, but direct extrapolation to the specific compound of interest is not scientifically rigorous without direct experimental evidence. nih.govnih.gov

Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer development, making it a significant therapeutic target. nih.govnih.gov Some synthetic compounds with indazole scaffolds have been explored as Hsp90 inhibitors. nih.govrcsb.org For instance, a class of macrocyclic o-aminobenzamide Hsp90 inhibitors has been reported, though this does not specifically include this compound. nih.gov

Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth, and its inhibition is a valid anti-cancer strategy. nih.govnih.gov While various indazole derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, and some have shown promise as dual EGFR/VEGFR-2 inhibitors, no specific inhibitory data for this compound against VEGFR-2 has been identified. nih.govnih.gov

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α Mitogen-Activated Protein Kinase (MAPK) is involved in cellular responses to stress and inflammation. The search for specific inhibitors of this kinase is an active area of research. However, literature specifically evaluating the inhibitory potential of this compound against p38α MAPK is not currently available.

Interactions with Other Biological Targets and Receptors

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. nih.govnih.gov Indazole- and indole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. nih.gov For example, certain N-(dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide derivatives have demonstrated subnanomolar IC₅₀ values for human MAO-B. nih.gov While these findings suggest that the indazole carboxamide scaffold is a promising pharmacophore for MAO-B inhibition, specific studies on this compound are needed to determine its activity and selectivity.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and in various cancers. No specific research findings detailing the inhibitory effect of this compound on COX-2 have been found.

Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) are key enzymes in inflammatory and pain signaling pathways. While some indazole-3-carboxamide derivatives have been studied as calcium-release activated calcium (CRAC) channel blockers, which can modulate inflammatory responses, their direct inhibitory action on cPLA2α and FAAH is a separate area of investigation. nih.gov There is no specific data available on the inhibition of cPLA2α or FAAH by this compound.

Sigma-2 Receptor Ligand Binding

Comprehensive searches of scientific literature and chemical databases did not yield specific data on the binding affinity of this compound for the sigma-2 receptor. While the sigma-2 receptor, now identified as TMEM97 (transmembrane protein 97), is a target of interest for various small molecules in therapeutic areas like oncology and neurology, direct experimental determination of the binding constant (such as Kᵢ or IC₅₀ values) for this compound with this receptor has not been publicly reported. nih.govnih.govresearchgate.net

Research into sigma-2 receptor ligands is an active area. For instance, novel bivalent ligands have been identified with high affinity for the sigma-2 receptor, demonstrating cytotoxic activity in cancer cell lines. nih.gov One such ligand, MAM03055A, showed a high preference for the sigma-2 receptor with a Kᵢ value of 55.9 nM. nih.gov Similarly, other studies have focused on developing highly selective sigma-2 receptor ligands, such as CM398, which exhibits a sigma-1/sigma-2 selectivity ratio greater than 1000 and has shown potential as an antinociceptive agent. researchgate.net

The investigation of N-substituted benzamide derivatives and their interaction with various receptors is a common strategy in drug discovery. However, without direct experimental evidence, any potential interaction between this compound and the sigma-2 receptor remains speculative. Future studies would be required to determine if this specific chemical compound binds to the sigma-2 receptor and to quantify the affinity of such an interaction.

Table 1: Sigma-2 Receptor Binding Affinity for Selected Compounds

| Compound Name/Reference | Target | Binding Affinity (Kᵢ or IC₅₀) |

| This compound | Sigma-2 Receptor | Data not available |

| MAM03055A nih.gov | Sigma-2 Receptor | Kᵢ = 55.9 nM |

| CM398 researchgate.net | Sigma-2 Receptor | High selectivity (sigma-1/sigma-2 ratio > 1000) |

This table is provided for illustrative purposes based on available data for other sigma-2 receptor ligands. The binding affinity for this compound is currently unknown.

Ligand-Protein Binding Dynamics and Energetics

There is currently no publicly available research detailing the specific ligand-protein binding dynamics and energetics of this compound with any protein target, including the sigma-2 receptor. Studies involving techniques such as molecular docking, molecular dynamics simulations, or biophysical methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for this particular compound have not been reported in the reviewed scientific literature.

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and stability of ligand-receptor complexes. For example, such methods have been applied to understand the interactions of other indazole derivatives with their targets, such as Polo-like kinase 4 (PLK4) inhibitors. nih.govrsc.org These studies can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. They can also provide insights into the conformational changes that may occur in both the ligand and the protein upon binding.

The energetic aspects of ligand binding, which include enthalpic and entropic contributions, are crucial for understanding the driving forces of the interaction. Experimental techniques like ITC are the gold standard for directly measuring these thermodynamic parameters.

Without such studies for this compound, a detailed understanding of its binding mechanism at a molecular level is not possible. Future research employing these computational and experimental approaches would be necessary to elucidate the binding dynamics and energetics of this compound with its potential biological targets.

In Vitro and Cell Based Biological Evaluation of N 5 Amino 1h Indazol 3 Yl Benzamide Analogues

Anti-Cancer Activity Profiling

Derivatives of the N-(5-amino-1H-indazol-3-yl)benzamide structure have been systematically designed and evaluated for their anti-cancer properties. These investigations reveal a broad spectrum of activity against various cancer types, operating through diverse cellular mechanisms. The core 1H-indazole-3-amine and 1H-indazole-3-amide structures are recognized as critical frameworks for enhancing antitumor activity. nih.gov

The cytotoxic effects of this compound analogues have been demonstrated across a panel of human cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay is a common method used to assess the anti-proliferative activity and determine the half-maximal inhibitory concentration (IC₅₀) of these compounds. nih.gov

One study synthesized a series of indazole derivatives and evaluated their inhibitory activities against human lung (A549), chronic myeloid leukemia (K-562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Among the tested compounds, a specific derivative, designated compound 6o, showed a particularly promising inhibitory effect against the K-562 cell line with an IC₅₀ value of 5.15 µM. nih.gov This compound also exhibited favorable selectivity when tested against normal human embryonic kidney cells (HEK-293), which had a much higher IC₅₀ of 33.2 µM. nih.gov

In research on other related heterocyclic structures, benzimidazole (B57391) derivatives also showed potent cytotoxicity. A novel benzimidazole derivative, se-182, demonstrated strong cytotoxic action against A549 (lung) and HepG2 (liver) cancer cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Another study on 2-amino-1H-imidazol based analogues found high cytotoxicity against HL-60 (leukemia) cells, with one compound recording an IC₅₀ value of 2.91 µM. nih.gov N-substituted benzamides have also been shown to be cytotoxic to the human promyelocytic cancer cell line HL-60 at concentrations above 250 µM. nih.govresearchgate.net

Table 1: Cytotoxicity (IC₅₀) of Selected Indazole and Benzimidazole Analogues in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Indazole Derivative | Compound 6o | K-562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Indazole Derivative | Compound 6o | HEK-293 | Normal Kidney | 33.2 | nih.gov |

| Benzimidazole Derivative | se-182 | A549 | Lung Adenocarcinoma | 15.80 | jksus.org |

| Benzimidazole Derivative | se-182 | MCF-7 | Breast Adenocarcinoma | >25 | jksus.org |

| Benzimidazole Derivative | se-182 | HepG2 | Hepatocellular Carcinoma | 15.58 | jksus.org |

| 2-amino-1H-imidazol | Compound 28 | HL-60 | Promyelocytic Leukemia | 2.91 | nih.gov |

| 2-amino-1H-imidazol | Compound 28 | A549 | Lung Adenocarcinoma | 15 | nih.gov |

| N-substituted Benzamide (B126) | Declopramide (3CPA) | HL-60 | Promyelocytic Leukemia | >250 | nih.govresearchgate.net |

| N-(1H-indazol-6-yl)benzenesulfonamide | Compound K22 | MCF-7 | Breast Adenocarcinoma | 1.3 | nih.gov |

A key aspect of the anti-cancer activity of these compounds is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Flow cytometry is frequently used to analyze these effects. nih.gov

Studies on N-substituted benzamides, such as declopramide, revealed that they induce a G2/M cell cycle block in HL-60 cells prior to the onset of apoptosis. nih.govresearchgate.net This cell cycle arrest occurs even when apoptosis is inhibited, suggesting it is an upstream event. researchgate.net The subsequent apoptosis is characterized by the release of cytochrome c into the cytosol and the activation of caspase-9. nih.govresearchgate.net Interestingly, this apoptotic mechanism was found to be independent of p53 activation, as the effects were observed in p53-deficient HL-60 cells. nih.govresearchgate.net

Similarly, a potent indazole derivative (compound 6o) was found to induce apoptosis in K-562 cells in a dose-dependent manner. nih.gov When K-562 cells were treated with increasing concentrations (10, 12, and 14 µM) for 48 hours, the total apoptosis rates rose to 9.64%, 16.59%, and 37.72%, respectively. nih.gov Other research on related compounds has shown apoptosis induction in A549 and MDA-MB-231 cells, with one compound causing early apoptosis in 66.4% of A549 cells. mdpi.com This process is often confirmed by observing phosphatidylserine (B164497) exposure and the fragmentation of nuclear DNA into sub-G1 particles. nih.gov

The cytotoxic effects observed in initial screenings are a direct result of the potent inhibition of cellular proliferation and tumor cell growth. The anti-proliferative activity of target indazole derivatives has been evaluated against various human cancer cell lines, including K-562 and A549, using the MTT assay. nih.gov

For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as potential inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis. nih.gov The lead compound, K22, demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 µM and strongly inhibited colony formation at a concentration of 5 µM. nih.gov Another study focusing on 3-amino-1H-indazol-6-yl-benzamides developed compounds that showed potent, single-digit nanomolar inhibition of cellular growth dependent on kinases like FLT3 and Kit. nih.gov These compounds exhibited high selectivity, with over a 1000-fold preference for cancer cells dependent on these kinases compared to parental cells. nih.gov

Research has delved into the specific molecular pathways targeted by these compounds to exert their anti-tumor effects. A prominent mechanism for many indazole-based compounds is the inhibition of protein kinases. Structure-based design has identified the 3-aminoindazole scaffold as an efficient hinge-binding template for kinase inhibitors. nih.govnih.gov

One series of 3-aminoindazole derivatives potently inhibited the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov Another study developed 3-amino-1H-indazol-6-yl-benzamides as type II kinase inhibitors that specifically target the "DFG-out" inactive conformation of kinases, leading to potent inhibition of FLT3, PDGFRα, and c-Kit. nih.gov

Beyond kinase inhibition, other mechanisms have been identified. An indazole derivative was found to affect apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The apoptotic pathway induced by N-substituted benzamides in HL-60 cells involves the release of cytochrome c and activation of caspase-9, which is part of the intrinsic mitochondrial pathway of apoptosis. nih.govresearchgate.net Furthermore, some pyrazole-based benzamide analogues have been shown to modulate autophagy by reducing mTORC1 activity, representing another potential mechanism of action. nih.gov

Antimicrobial and Antifungal Activity

In addition to their anti-cancer properties, various substituted indazole and benzimidazole derivatives have demonstrated a range of other biological activities, including antimicrobial and antifungal effects. nih.govnih.gov

The antifungal activity of certain benzimidazole derivatives was evaluated using a broth microdilution method. nih.gov Compounds such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most significant antifungal effects against Aspergillus species and dermatophytes, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/ml. nih.gov Generally, benzimidazole derivatives were found to be more potent than the corresponding benzotriazole (B28993) derivatives. nih.gov

Analogues based on the benzimidazolone scaffold have been synthesized and tested for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. nih.gov In one study, the antibacterial activity was assessed using paper disc-diffusion and micro-broth dilution methods. nih.gov

The results indicated that specific N-acylated derivatives of 5-methyl-benzimidazolone were effective. nih.gov A pentanoic acid derivative (compound 5-07) and a substituted aromatic acid derivative (compound 5-19) showed the most potent activity. nih.gov Compound 5-07, in particular, displayed strong inhibitory action against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The MIC values for this compound highlight its broad-spectrum potential. nih.gov Other research into benzimidazole-triazole hybrids also noted inhibitory effects against E. coli and Staphylococcus aureus. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Benzimidazolone Analogue (5-07) against Various Bacteria This table is interactive. You can sort and filter the data.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Source |

|---|---|---|---|

| Bacillus cereus | Positive | 25.0 | nih.gov |

| Bacillus subtilis | Positive | 12.5 | nih.gov |

| Staphylococcus aureus | Positive | 50.0 | nih.gov |

| Escherichia coli | Negative | 50.0 | nih.gov |

| Pseudomonas aeruginosa | Negative | 100.0 | nih.gov |

Computational Chemistry and Molecular Modeling Studies of N 5 Amino 1h Indazol 3 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in rational drug design, allowing for the prediction and identification of promising drug candidates. jocpr.com

Analysis of Binding Modes and Identification of Key Amino Acid Residues

Molecular docking studies have been crucial in elucidating the binding modes of N-(5-amino-1H-indazol-3-yl)benzamide derivatives with various protein targets. These simulations identify the key amino acid residues within the protein's active site that are essential for ligand binding.

For instance, in studies involving indazole derivatives as potent PLK4 inhibitors, molecular docking revealed that the indazole core forms critical hydrogen bonds with hinge region amino acid residues Glu-90 and Cys-92. nih.gov The benzamide (B126) fragment often occupies a hydrophobic pocket, with the benzene (B151609) ring engaging in π–π interactions with residues like Phe-23, which is vital for enhancing inhibitor efficacy. nih.gov

Similarly, in the context of CK1δ inhibitors, docking studies of related benzamide compounds showed that they bind to the ATP-site. nih.gov Key interactions include hydrogen bonds with hinge residues Leucine 84 and Leucine 85. nih.gov The ability to identify these specific interactions is fundamental to understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction |

| PLK4 | Glu-90, Cys-92 | Hydrogen Bond |

| PLK4 | Phe-23 | π–π Interaction |

| CK1δ | Leu-84, Leu-85 | Hydrogen Bond |

Prediction of Binding Affinities and Dissociation Constants

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction.

In studies of 1-trityl-5-azaindazole derivatives, which share a core structure with the compound of interest, docking against the Pheripheral benzodiazepine (B76468) receptor (PBR) protein yielded binding energies ranging from -257.9 to -286.4 kcal/mol. jocpr.com Another compound in this series exhibited a high binding energy of -359.2 kcal/mol with the MDM2 receptor. jocpr.com While these values are specific to the studied derivatives and proteins, they illustrate the utility of docking in quantifying binding strength.

Various computational methods can be employed to determine protein-ligand binding affinity, including Molecular Mechanics Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA), which provides a more refined estimation of binding free energy. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex compared to the static picture provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and any conformational changes that may occur. bu.edu.egirb.hr

The stability of the ligand-protein complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein structure over the simulation time. bu.edu.eg A stable RMSD suggests that the ligand remains securely bound within the active site. For example, MD simulations of a promising SARS-CoV-2 Mpro inhibitor, a related benzamide derivative, showed great stability inside the binding pocket for around 40 nanoseconds. bu.edu.eg

MD simulations are also used to evaluate the stability of ligand-protein complexes in a biological environment, with MM/GBSA binding free energies illustrating the high stability of the complex. researchgate.net These simulations are crucial for validating the interactions predicted by molecular docking and for understanding the dynamic behavior of the ligand in the binding pocket.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique used to correlate the biological activity of a series of compounds with their three-dimensional properties. nih.gov This method is invaluable for understanding the structural requirements for potent biological activity and for designing new, more effective compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. nih.gov The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely enhance or decrease activity.

In studies of N1-arylsulfonylindole compounds, a CoMFA model yielded a high correlation coefficient (r²) of 0.939, indicating a strong relationship between the calculated fields and the observed biological activity. nih.gov The contour maps generated from such analyses can guide the design of new derivatives with improved potency. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the structure-activity relationship.

For the same N1-arylsulfonylindole series, a CoMSIA model combining steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields also showed good predictive ability with a correlation coefficient (r²) of 0.902. nih.gov Both CoMFA and CoMSIA models are typically validated using an external test set of compounds to ensure their predictive power. nih.gov The insights gained from these models are instrumental in the rational design of novel and more potent therapeutic agents. researchgate.netnih.gov

Virtual Screening Approaches for the Identification of Novel this compound Derivatives

Virtual screening has become an indispensable tool in medicinal chemistry for the high-throughput identification of promising lead compounds from large chemical libraries. For a core scaffold like this compound, these computational techniques enable the rapid exploration of vast chemical space to find derivatives with enhanced potency and selectivity against specific biological targets. The process is broadly categorized into ligand-based and structure-based virtual screening.

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. Molecular docking, a primary SBVS method, is used to predict the preferred orientation and binding affinity of a ligand when bound to a receptor. nih.gov For derivatives of this compound, docking studies would be performed against the active site of a target kinase or other relevant proteins. For instance, in the development of related indazole derivatives as inhibitors, molecular docking is employed to assess binding energies and interaction modes with the target protein's active site. nih.govresearchgate.net The process involves preparing a library of virtual derivatives by modifying the core structure and then using algorithms within software like Autodock to score and rank the compounds based on their predicted binding affinity. nih.gov Researchers developing inhibitors for targets like Cyclin-Dependent Kinase 7 (CDK7) have successfully used rational design strategies based on structural analysis to create potent indazole-benzamide derivatives. nih.gov

Ligand-Based Virtual Screening (LBVS): When a high-resolution structure of the target is unavailable, LBVS methods are employed. These techniques use the knowledge of known active ligands to identify new ones. Pharmacophore modeling is a key LBVS approach where a model is constructed based on the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model could be developed based on its known active conformation or a set of active analogues. This model, defining features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used as a 3D query to screen databases for compounds with a similar arrangement of features. mdpi.com

The initial hits from these screening campaigns, often identified through high-throughput screening (HTS), are then subjected to further computational analysis, such as Density Functional Theory (DFT) studies, to understand their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which provide insights into molecular reactivity. nih.gov This integrated computational workflow significantly refines the selection process, ensuring that only the most promising candidates are advanced to synthesis and experimental validation. researchgate.net

| Screening Stage | Method | Objective | Example Software/Tool | Outcome |

|---|---|---|---|---|

| Library Preparation | Combinatorial Chemistry | Generate a virtual library of derivatives by modifying the benzamide and indazole rings. | ChemDraw, RDKit | >10,000 virtual compounds |

| Initial Screening | Pharmacophore Modeling / High-Throughput Docking | Rapidly filter the library to identify compounds with key binding features or favorable docking scores. | MOE, LigandScout, AutoDock Vina | ~500 hit compounds |

| Refinement | Molecular Dynamics (MD) Simulation | Evaluate the stability of the ligand-protein complex and refine binding poses. | GROMACS, AMBER | Top 50 stable complexes |

| Prioritization | Binding Free Energy Calculation (MM/PBSA) | Accurately rank candidates based on calculated binding free energies. | g_mmpbsa | Top 10 candidates for synthesis |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Profiles (ADMET)

Before committing to costly and time-consuming synthesis, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These in silico predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues at a very early stage, reducing attrition rates in later stages of drug development. researchgate.net

For derivatives of this compound, a suite of computational models is used to assess their drug-likeness. A common first pass is the evaluation against "Lipinski's Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. jonuns.com Numerous freely available platforms like SwissADME and pKCSM are utilized to calculate these and other physicochemical properties. researchgate.netresearchgate.net For example, studies on related pyrazole-fused benzimidazole (B57391) derivatives screen designed compounds against Lipinski's rule to ensure they possess drug-like properties before proceeding to more complex analyses. europeanreview.orgnih.gov

Absorption: In silico models predict parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and oral bioavailability. These models are often based on quantitative structure-property relationships (QSPR) that correlate molecular descriptors with experimentally determined absorption values. For instance, the polar surface area (PSA) is a key descriptor, with values typically needing to be below 140 Ų for good cell permeability. researchgate.net

Distribution: Key distribution parameters predicted computationally include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD). mdpi.com High PPB can limit the amount of free drug available to exert its therapeutic effect, while BBB penetration is crucial for CNS-targeting drugs but undesirable for peripherally acting agents. These predictions help in tailoring the distribution profile of this compound derivatives for their intended target. mdpi.com

Metabolism: Predicting the metabolic fate of a compound is critical. In silico tools can identify which cytochrome P450 (CYP) isoforms are likely to metabolize the compound and whether the compound is likely to inhibit any of these key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). This helps to anticipate potential drug-drug interactions.

Excretion: Models can estimate parameters like total clearance and predict whether the compound is a substrate for renal transporters, providing an early indication of its primary route of elimination.

| ADME Parameter | Predicted Value | Interpretation | Tool/Method |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good oral absorption likely | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | No | Low risk of CNS side effects | SwissADME |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform | pKCSM |

| Total Clearance (log ml/min/kg) | 0.35 | Moderate clearance rate | pKCSM |

| Volume of Distribution (VDss, log L/kg) | -0.15 | Primarily distributed in blood plasma | ADMETlab 2.0 |

Computational toxicology is a rapidly growing field aiming to predict the potential adverse effects of chemicals, thereby reducing reliance on animal testing. nih.gov For new chemical entities like derivatives of this compound, various toxicological endpoints are assessed using (quantitative) structure-activity relationship [QSAR] models.

These models are trained on large datasets of compounds with known toxicity profiles. Key predictions include:

Mutagenicity: Assesses the potential of a compound to induce genetic mutations, often predicted using models that identify structural alerts (e.g., Ames test prediction).

Carcinogenicity: Predicts the likelihood of a compound causing cancer.

Hepatotoxicity: Flags compounds that may cause drug-induced liver injury, a major reason for drug failure. europeanreview.org

Cardiotoxicity: Specifically, the prediction of hERG (human Ether-à-go-go-Related Gene) channel inhibition is crucial, as blockage can lead to fatal cardiac arrhythmias.

Acute Oral Toxicity: Estimates the LD50 value, providing a measure of short-term poisoning potential. nih.gov

These in silico toxicity assessments provide a preliminary safety profile, guiding the design of derivatives to mitigate potential liabilities before they are synthesized. europeanreview.org

Application of Artificial Intelligence and Machine Learning in the Drug Discovery Process for Indazole-Benzamide Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by analyzing vast and complex datasets to identify patterns that are beyond human capability. ijirt.orgijettjournal.org For indazole-benzamide compounds, AI/ML can be applied at nearly every stage of the discovery process.

Target Identification and Validation: ML algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which indazole-benzamide derivatives might be effective.

De Novo Drug Design: Generative ML models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design entirely new molecules from scratch. nih.gov These models can be trained on libraries of known active compounds, like indazoles, to learn the underlying chemical rules and then generate novel indazole-benzamide structures that are optimized for desired properties like high potency and low toxicity. nih.gov